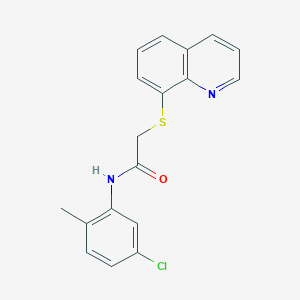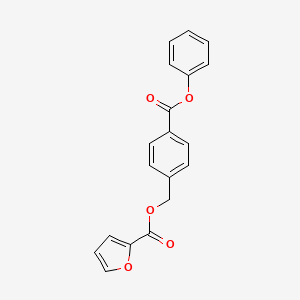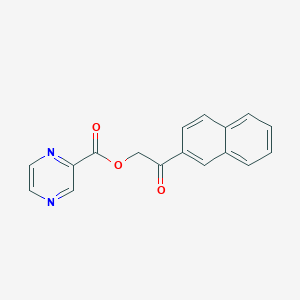![molecular formula C17H17ClN4O B5830833 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5830833.png)
2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine, also known as CAP, is a pyrimidine derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CAP has been shown to possess various pharmacological effects, including antipsychotic, anxiolytic, and antidepressant properties.
作用机制
The exact mechanism of action of 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine is not fully understood. However, it has been proposed that 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action may contribute to its antipsychotic, anxiolytic, and antidepressant properties.
Biochemical and Physiological Effects:
2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has been shown to increase dopamine and serotonin levels in the prefrontal cortex and striatum, which may contribute to its antipsychotic and antidepressant effects. 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine has also been shown to decrease glutamate levels in the hippocampus, which may contribute to its anxiolytic effects.
实验室实验的优点和局限性
2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and high yield. It has also been extensively studied in animal models, providing a wealth of data for researchers. However, 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine also has some limitations. It has poor solubility in water, which may limit its use in certain experiments. It also has limited bioavailability, which may affect its efficacy in vivo.
未来方向
There are several future directions for the study of 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, there is a need to develop more efficient synthesis methods and improve its solubility and bioavailability for better efficacy in vivo.
合成方法
The synthesis of 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine involves the reaction of 2,4-diaminopyrimidine with 3-(2-chlorophenyl)acryloyl chloride in the presence of a piperazine catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine as a white solid. The synthesis method has been optimized to yield high purity and high yield of 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine.
科学研究应用
2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to possess antipsychotic, anxiolytic, and antidepressant properties in animal models. 2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c18-15-5-2-1-4-14(15)6-7-16(23)21-10-12-22(13-11-21)17-19-8-3-9-20-17/h1-9H,10-13H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJRIWOGOIFRJF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)
![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)

![3-cyclohexyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5830789.png)

![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5830801.png)

![1-(4-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5830825.png)
![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)
![methyl (4-{[(4-nitrophenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5830839.png)


![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)